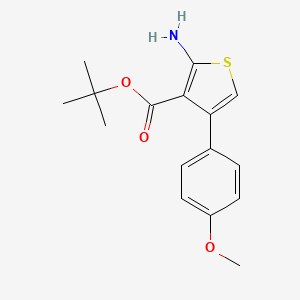

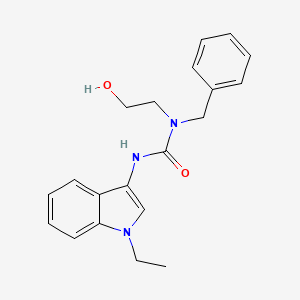

Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various substrates . For instance, a compound with a similar structure was synthesized by the reaction of ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with potassium tert-butoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate” are not well-documented .Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound serves as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting its importance in pharmaceutical research and development. The synthesis process involves multiple steps, including acylation, nucleophilic substitution, and reduction, with an emphasis on optimizing the yield and confirming the structure of the synthesized compounds through MS and 1HNMR techniques (Zhao, Guo, Lan, & Xu, 2017).

Development of Novel Synthetic Methods

Research also focuses on the development of novel synthetic methods using this compound as an intermediate. For instance, a study on the synthesis of enantiomerically pure β-amino acids highlights the use of tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate derivatives in creating complex amino acids, which are crucial in the synthesis of peptides and proteins. This process involves several key steps, including acylation, annulation, and stereoselective reactions, demonstrating the compound's utility in creating structurally and functionally diverse molecules (Lakner, Chu, Negrete, & Konopelski, 2003).

Application in Solid-Phase Peptide Synthesis

Another application is found in the field of solid-phase peptide synthesis, where derivatives of this compound are used as linkers. This application underscores the compound's role in facilitating the synthesis of sensitive peptides, benefiting from its high acid lability which is crucial for the cleavage and purification of peptides (Isidro-Llobet, Boas, Jensen, Álvarez, & Albericio, 2008).

Contribution to Material Science

The compound's applications extend beyond pharmaceuticals into materials science. For example, it has been used in the synthesis of dendritic macromolecules with stiff, hydrocarbon interiors. This research explores the transformation of tert-butyl esters to carboxylic acids through a solid-state thermolytic process, contributing to the development of materials with unique solubility and functional properties (Pesak, Moore, & Wheat, 1997).

Role in Analytical Chemistry

Furthermore, the compound is involved in analytical chemistry applications, particularly in the profiling of metabolites. Its derivatives have been used in the gas-chromatographic profiling method for the determination of catecholamine metabolites, demonstrating the compound's utility in the diagnosis and monitoring of various diseases and conditions (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Mechanism of Action

Target of Action

This compound may have potential interactions with various biological receptors due to its structural similarity with other indole derivatives .

Mode of Action

Indole derivatives, which share structural similarities, are known to bind with high affinity to multiple receptors, influencing various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Safety and Hazards

Properties

IUPAC Name |

tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-16(2,3)20-15(18)13-12(9-21-14(13)17)10-5-7-11(19-4)8-6-10/h5-9H,17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALDLPBXNRYYLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2386791.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2386792.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2386793.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2386798.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)

![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2386811.png)

![(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide](/img/structure/B2386813.png)